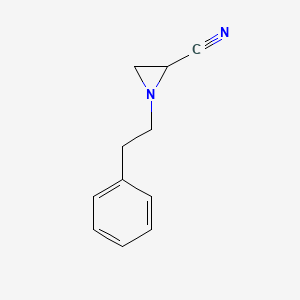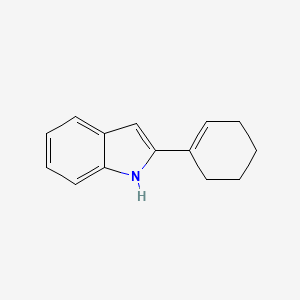
1H-Indole, 2-(1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(1-cyclohexen-1-yl)- is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound 1H-Indole, 2-(1-cyclohexen-1-yl)- is characterized by the presence of an indole ring system substituted with a cyclohexenyl group at the second position.
Preparation Methods
The synthesis of 1H-Indole, 2-(1-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole, 2-(1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole, 2-(1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Indole derivatives are known for their therapeutic potential, and 1H-Indole, 2-(1-cyclohexen-1-yl)- is investigated for its potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(1-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes, interaction with DNA, or modulation of signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1H-Indole, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
2-(1-Cyclohexenyl)cyclohexanone: This compound has a similar cyclohexenyl group but lacks the indole ring system.
1-(1-Cyclohexen-1-yl)ethanone: This compound features a cyclohexenyl group attached to an ethanone moiety instead of an indole ring.
2-Cyclohexen-1-ol: This compound contains a cyclohexenyl group with a hydroxyl group but does not have the indole structure.
The uniqueness of 1H-Indole, 2-(1-cyclohexen-1-yl)- lies in its indole ring system, which imparts distinct chemical and biological properties compared to other cyclohexenyl-containing compounds.
Properties
CAS No. |
78329-40-5 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1H-indole |
InChI |
InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-6,8-10,15H,1-3,7H2 |
InChI Key |
KJKXOZREZXQOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


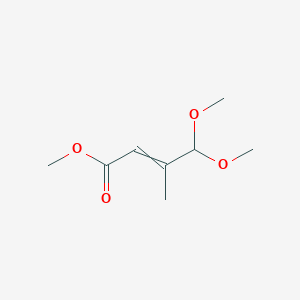
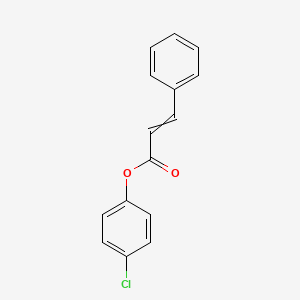
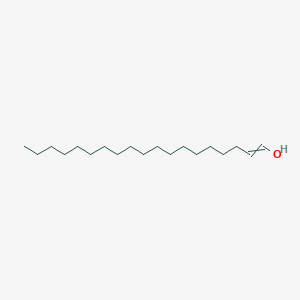
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
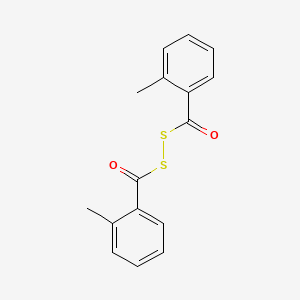
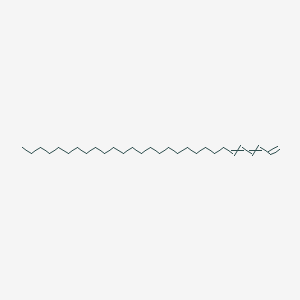
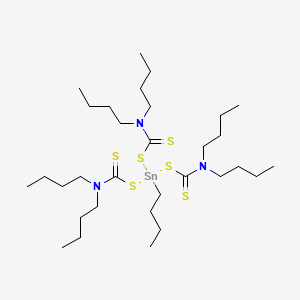
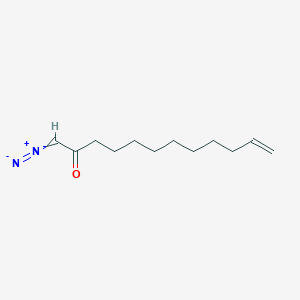
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
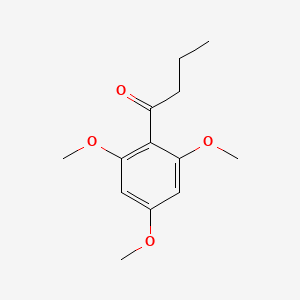
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
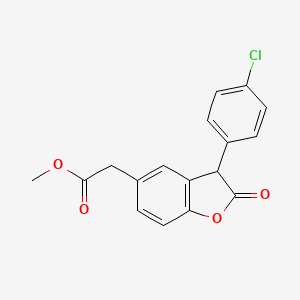
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
